Oxazol-2-yl-phenylmethanol

説明

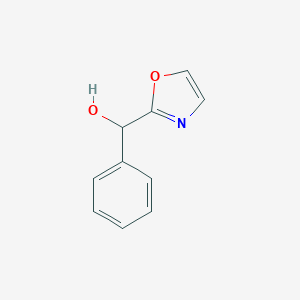

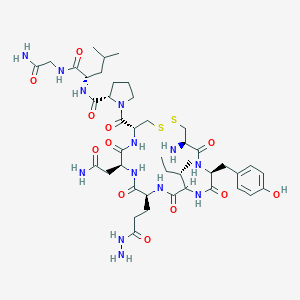

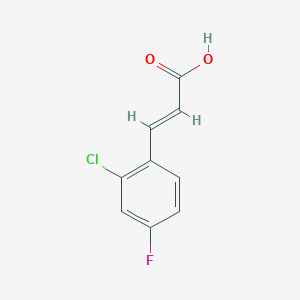

Oxazol-2-yl-phenylmethanol is a compound that can be associated with the broader class of oxazole derivatives. These compounds are characterized by a five-membered heterocyclic ring containing both oxygen and nitrogen atoms. The specific structure of oxazol-2-yl-phenylmethanol suggests it contains both an oxazole ring and a phenyl group, with a hydroxymethyl substituent.

Synthesis Analysis

The synthesis of oxazole derivatives can be achieved through various methods. For instance, 2-arylnaphtho[1,2-d]oxazole derivatives were synthesized using aromatic aldehydes and 1-amino-2-naphthol derivatives in the presence of triethylamine, showing the versatility of oxazole synthesis . Another approach involved the synthesis of 2-(5-Methyl-2-phenyl-4-oxazolyl)ethanol from L-aspartic acid through a multi-step process that included esterification, N-benzoylation, Dakin-West reaction, cyclization, and reduction, which could be analogous to the synthesis of oxazol-2-yl-phenylmethanol .

Molecular Structure Analysis

The molecular structure of oxazole derivatives can vary significantly. For example, the X-ray crystal structures of certain 2-arylnaphtho[1,2-d]oxazole derivatives have been determined, which could provide insights into the structural aspects of oxazol-2-yl-phenylmethanol . Additionally, the crystal structures of hydroxyphenyl-2-oxazoline isomers have been reported, which may share some structural similarities with oxazol-2-yl-phenylmethanol, particularly in terms of the oxazole ring conformation and the influence of substituents on the ring's planarity .

Chemical Reactions Analysis

Oxazole derivatives can undergo a variety of chemical reactions. For instance, oxazole endoperoxides can rearrange to triacylamines, fragment into nitriles and anhydrides, or react with methanol to form methoxy-hydroperoxides, methyl esters, and diacylamines . The versatility of oxazole chemistry is further demonstrated by the nucleophilic ring-opening of oxazolone derivatives, leading to various substituted oxazoles . These reactions could be relevant to the chemical behavior of oxazol-2-yl-phenylmethanol under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives can be influenced by their molecular structure. For example, the presence of a hydroxy group on the phenyl ring can affect the coplanarity of the oxazole and benzene rings, as well as the formation of hydrogen bonds . These properties are crucial for understanding the reactivity and potential applications of oxazol-2-yl-phenylmethanol.

Relevant Case Studies

科学的研究の応用

Corrosion Inhibition

Oxazole derivatives have been evaluated for their corrosion inhibition performance on mild steel in hydrochloric acid medium. Compounds such as (4-ethyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)-methanol demonstrated significant corrosion rate reduction through adsorption on the metal surface. The inhibitive effect correlates with inhibitor concentration, showing potential for industrial applications in corrosion protection. The study utilized gravimetric, electrochemical impedance spectroscopy (EIS), and potentiodynamic polarization techniques alongside quantum chemical calculations to establish this correlation (Rahmani et al., 2018).

Synthetic Chemistry Applications

Oxazol-2-yl-phenylmethanol derivatives have been synthesized through various chemical reactions, demonstrating their versatility in creating novel compounds with potential biological activities. For instance, the In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction enables the synthesis of dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives, showcasing efficient methodologies with high selectivity and yields for producing complex heterocyclic structures (Reddy et al., 2012).

Antimicrobial and Antitubercular Activity

Oxazol-2-yl-phenylmethanol derivatives have been investigated for their antimycobacterial properties. New oxazolyl thiosemicarbazones exhibited significant in vitro and in vivo activity against Mycobacterium tuberculosis, including multidrug-resistant strains, highlighting their potential as novel antitubercular agents. Compounds like (4-bromophenyl)(phenyl)methanone N-(5-cyclobutyl-1,3-oxazol-2-yl)thiosemicarbazone showed exceptional activity with minimum inhibitory concentrations as low as 0.05 microg/mL (Sriram et al., 2006).

Anticancer and Antimicrobial Agents Synthesis

The quest for novel biologically potent heterocyclic compounds led to the synthesis of 1-aryl-3-(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)-propenones, which demonstrated significant anticancer activity against a panel of 60 cancer cell lines. These compounds also showed promising in vitro antibacterial and antifungal activities, underscoring their potential in pharmaceutical drug development to overcome microbe resistance (Katariya et al., 2021).

将来の方向性

Oxazole and its derivatives have received attention from researchers globally, leading them to synthesize diverse oxazole derivatives . The important information presented in this manuscript will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

特性

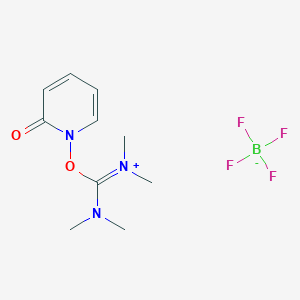

IUPAC Name |

1,3-oxazol-2-yl(phenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c12-9(10-11-6-7-13-10)8-4-2-1-3-5-8/h1-7,9,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WINHVVCCDHHBNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=NC=CO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60445650 | |

| Record name | Oxazol-2-yl-phenylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxazol-2-yl-phenylmethanol | |

CAS RN |

130552-00-0 | |

| Record name | Oxazol-2-yl-phenylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxazol-2-yl-phenylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(Sulfanylmethyl)phenyl]ethanethiol](/img/structure/B143353.png)